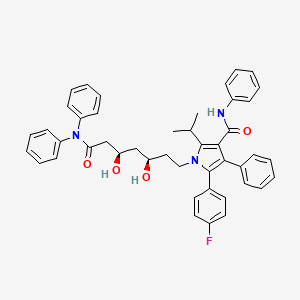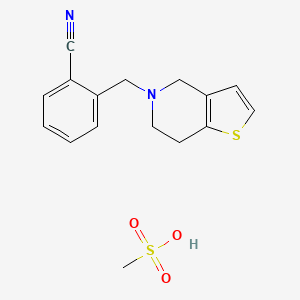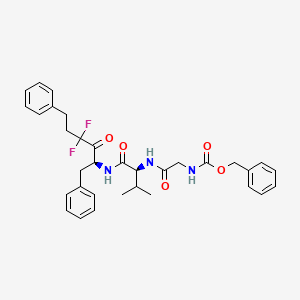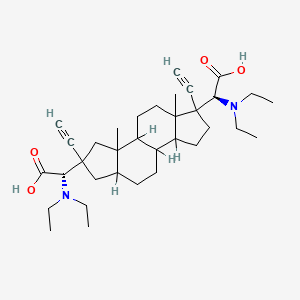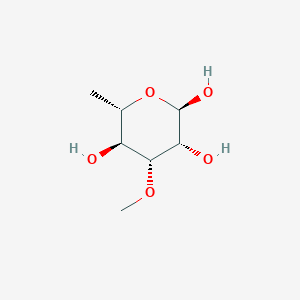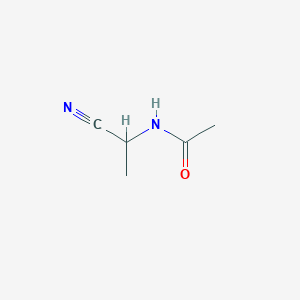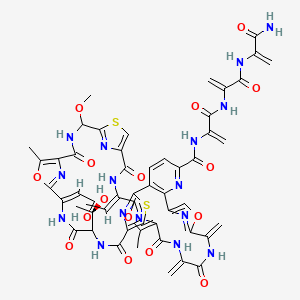
N-Benzyloxycarbonyl-aspartylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl-aspartylphenylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a precursor to various biologically active peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of aspartame, a widely used artificial sweetener .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonyl-aspartylphenylalanine can be synthesized through a multi-step process. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of sodium hydroxide. The reaction is typically carried out at temperatures ranging from 5°C to 55°C . The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of protective groups, such as the benzyloxycarbonyl group, is crucial in preventing unwanted side reactions during the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl-aspartylphenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protective group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include free amino acids, peptides, and other derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-aspartylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor to aspartame, which is used as a low-calorie sweetener in various food products.
Industry: The compound is utilized in the production of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl-aspartylphenylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of aspartylphenylalanine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, yielding the free peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but lacks the aspartyl group.
N-Benzyloxycarbonyl-L-aspartic acid: Contains the aspartic acid moiety but lacks the phenylalanine group
Uniqueness
N-Benzyloxycarbonyl-aspartylphenylalanine is unique due to its dual functionality, combining both aspartic acid and phenylalanine residues. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins, offering versatility in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
102068-14-4 |
|---|---|
Molekularformel |
C21H22N2O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-16(23-21(29)30-13-15-9-5-2-6-10-15)19(26)22-17(20(27)28)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI-Schlüssel |
LMNMQXZOEAWPJN-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



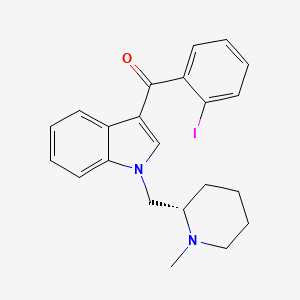
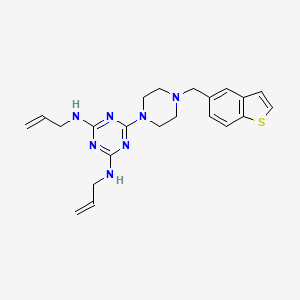

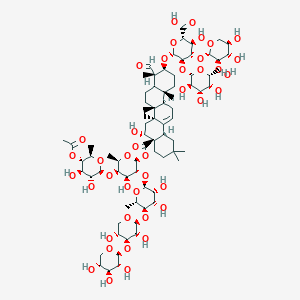
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

